3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinoxaline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO).
Major Products
Reduction: 3,3-DIMETHYL-1-[(4-AMINOPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE.
Oxidation: Corresponding quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is not well understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial growth.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
3,3-DIMETHYL-1-[(4-AMINOPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: Similar structure but with an amino group instead of a nitro group.
3,3-DIMETHYL-1-[(4-METHOXYPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various applications. The nitro group can be easily modified, allowing for the synthesis of a wide range of derivatives with different properties.
Properties
IUPAC Name |
3,3-dimethyl-1-[(4-nitrophenyl)methyl]-4H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-17(2)16(21)19(15-6-4-3-5-14(15)18-17)11-12-7-9-13(10-8-12)20(22)23/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPHRADTLXPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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